

Application Notes and Protocols: Standard Protocol for Chromozym® t-PA Activity Assay

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Compound of Interest

Compound Name: Chromozym t-PA

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Audience: Researchers, scientists, and drug development professionals.

Introduction

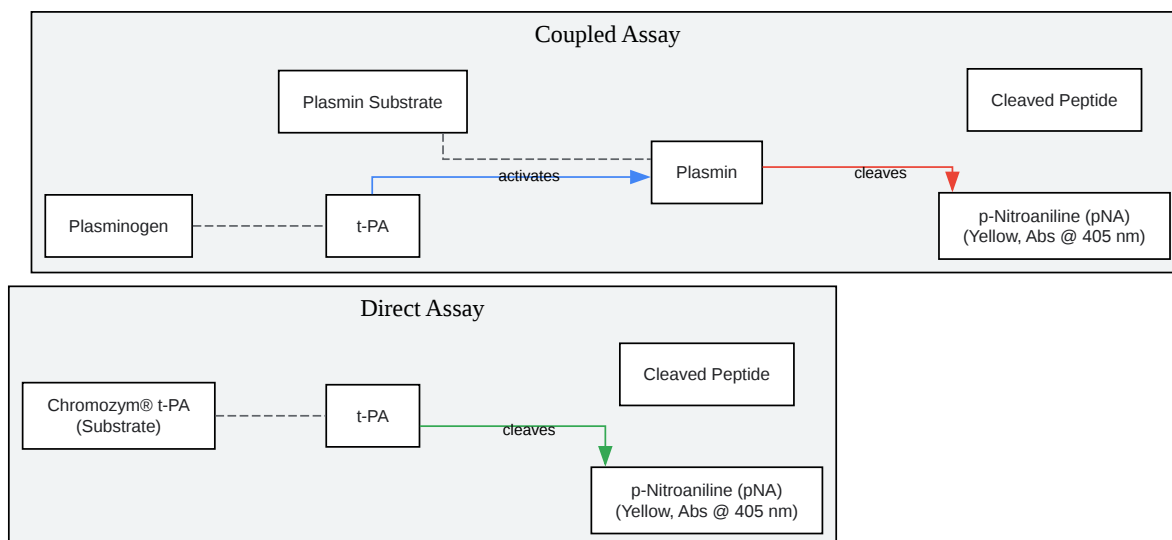
Tissue-type plasminogen activator (t-PA) is a crucial serine protease involved in the fibrinolytic system, primarily responsible for dissolving blood clots. It catalyzes the conversion of plasminogen to plasmin, which then degrades fibrin.[1] The Chromozym® t-PA assay is a chromogenic method used to determine the activity of t-PA in various samples, such as purified preparations and cell culture supernatants.[2][3] This document provides detailed protocols and application notes for performing this assay.

Assay Principle

The Chromozym® t-PA assay quantitatively measures t-PA activity. The principle is based on the enzymatic cleavage of a specific chromogenic substrate by t-PA. In a direct assay, t-PA directly cleaves the chromogenic substrate, N-Methylsulfonyl-D-Phe-Gly-Arg-p-nitroanilide acetate (Chromozym® t-PA), releasing p-nitroaniline (pNA).[2][3] The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the t-PA activity in the sample.[4][5]

Alternatively, a coupled assay can be employed where t-PA activates plasminogen to plasmin. The generated plasmin then cleaves a plasmin-specific chromogenic substrate, releasing the pNA chromophore.[6] The change in absorbance at 405 nm is proportional to the amount of plasmin produced, and thus to the t-PA activity.[6]

Signaling Pathway



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Caption: Direct vs. Coupled Chromozym® t-PA Assay Principles.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing the Chromozym® t-PA activity assay. Two primary methods are described: an initial rate method and an endpoint (acid-stopped) method.

Materials and Reagents

Reagent/Material	Specifications	Storage
Chromozym® t-PA Substrate	N-Methylsulfonyl-D-Phe-Gly-Arg-p-nitroanilide acetate. Purity: >90% (enzymatic)[2][3]	Powder: +15 to +25°C[2]. Solution: 2 to 8°C for up to 2 weeks[3][7].
Tris Buffer	100 mM Tris, pH 8.4-8.5, containing 106 mM NaCl and 0.15% (w/v) Tween 80 or 0.1 g/L Triton X-100.[2][4]	2 to 8°C for up to 6 months.[4]
Acetic Acid (for endpoint)	20% (v/v) aqueous solution.[4]	Room Temperature.
t-PA Standard	Purified t-PA of known activity (e.g., WHO standard).	As per manufacturer's instructions, typically -20°C or below.
Human Plasminogen (for coupled assay)	Lyophilized powder.	-20°C.
Plasmin Substrate (for coupled assay)	Chromogenic substrate specific for plasmin.	-20°C.
Microplate Reader	Capable of measuring absorbance at 405 nm.	N/A
96-well Microplate	Polystyrene, flat-bottom.	N/A
Pipettes and Tips	Calibrated single and multichannel pipettes.	N/A
Incubation System	37°C incubator or water bath. [4][5]	N/A

Reagent Preparation

- Tris Buffer (pH 8.4, 25°C): Dissolve 12.1 g Tris and 6.2 g NaCl in 800 ml distilled water. Adjust pH to 8.4 with 1 M HCl. Add a surfactant like Triton X-100 to a final concentration of 0.1 g/L to prevent t-PA adsorption.[4] Bring the final volume to 1000 ml with distilled water.[4]

- Chromozym® t-PA Solution (4 mM): Dissolve 5.1 mg of Chromozym® t-PA in 2 ml of double-distilled water.[\[2\]](#)
- Working Reagent Mixture (for direct assay): Mix 9 parts Tris Buffer with 1 part Chromozym® t-PA solution. Prepare fresh daily.[\[2\]](#)
- t-PA Standards: Reconstitute t-PA standard with Tris buffer to a stock solution. Prepare a dilution series ranging from 0.05 to 0.5 $\mu\text{kat/L}$ (3 – 30 U/L) in Tris buffer.[\[4\]](#)[\[5\]](#) Use plastic tubes for all dilutions to avoid adsorption.[\[2\]](#)
- Sample Preparation:
 - Purified Preparations: Dilute with Tris buffer to fall within the assay's linear range.[\[4\]](#)
 - Plasma: Collect blood in one-tenth volume of acidified 0.5 M sodium citrate (pH 4.0) to prevent complex formation with PAI-1. Centrifuge at 3000 x g for 15 minutes.[\[6\]](#)[\[8\]](#)
 - Cell Culture Supernatants: Centrifuge at 3000 x g for 15 minutes at 4°C to remove cellular debris.[\[8\]](#)[\[9\]](#)

Assay Procedure: Initial Rate Method (Direct Assay)

This method is recommended for purified systems and provides kinetic data.

- Pre-warm: Pre-warm the Tris buffer, Working Reagent Mixture, and a 96-well microplate to 37°C.[\[2\]](#)
- Assay Setup: Add samples and standards to the wells of the microplate. It is recommended to run all samples and standards in duplicate or triplicate.
- Initiate Reaction: Add the pre-warmed Working Reagent Mixture to each well to start the reaction. For a final volume of 200 μL , one might add 20 μL of sample/standard and 180 μL of Working Reagent Mixture.
- Kinetic Reading: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the change in absorbance at 405 nm ($\Delta A_{405}/\text{min}$) over a period of 5-10 minutes. Ensure the readings are taken within the linear phase of the reaction.[\[4\]](#)

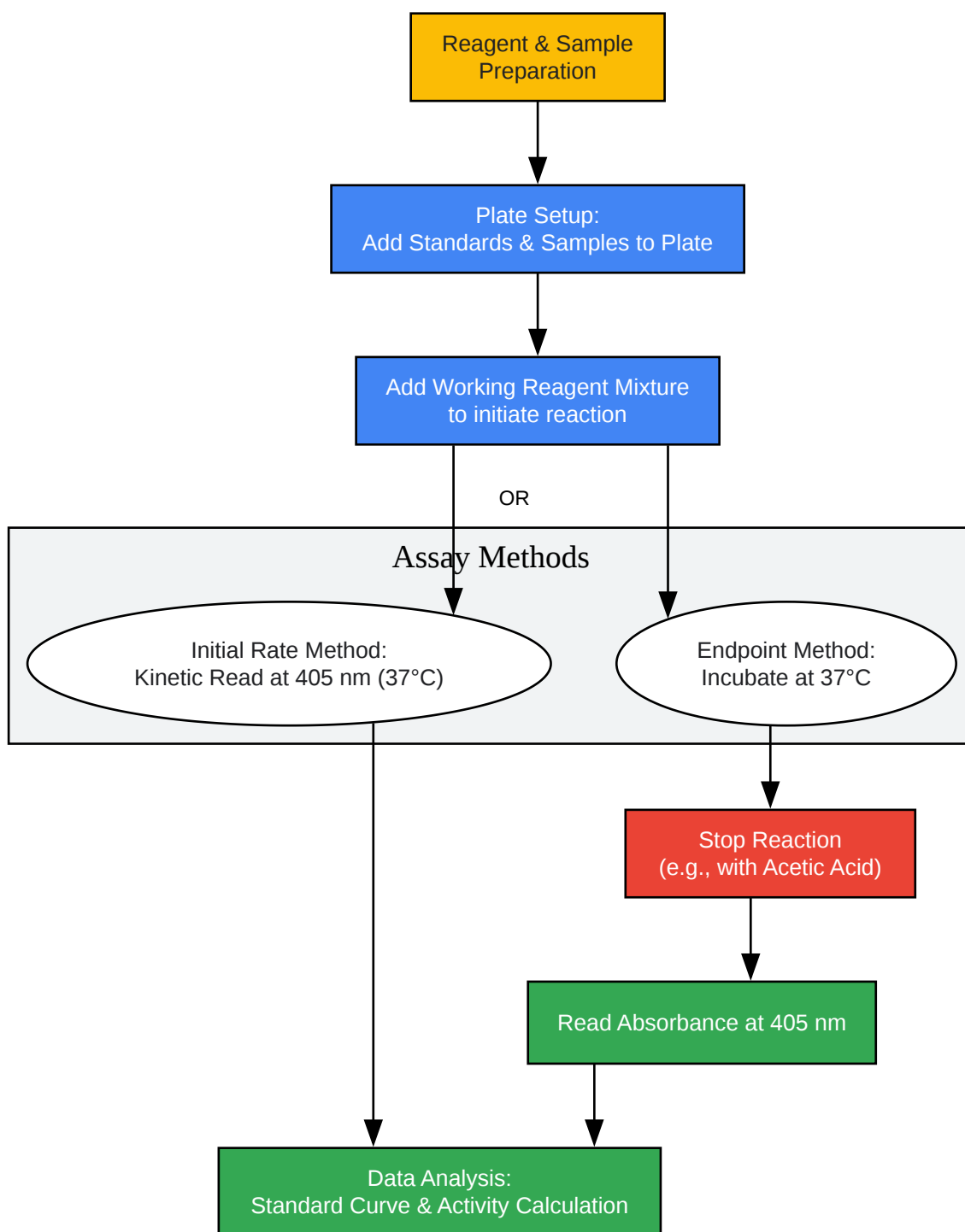
- Calculation: Calculate the t-PA activity based on the rate of absorbance change. A standard curve is generated by plotting the $\Delta A_{405}/\text{min}$ for the standards against their known concentrations. The activity of the unknown samples is then interpolated from this curve.[6]

Assay Procedure: Endpoint Method (Direct Assay)

This method is simpler for processing a large number of samples simultaneously.

- Reaction Setup: Add samples and standards to the wells of a microplate.
- Initiate Reaction: Add the Working Reagent Mixture to each well.
- Incubation: Incubate the plate at 37°C for a fixed period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range for all samples.
- Stop Reaction: Stop the reaction by adding a stopping agent, such as 20% acetic acid, to each well.[4]
- Read Absorbance: Read the final absorbance at 405 nm.
- Calculation: Subtract the absorbance of a reagent blank from all readings. Create a standard curve by plotting the absorbance of the standards against their concentrations. Determine the activity of the samples from this curve.

Experimental Workflow



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Caption: Workflow for the Chromozym® t-PA Activity Assay.

Data Presentation

Quantitative data for the Chromozym® t-PA assay is summarized below.

Table 1: Assay Performance Characteristics

Parameter	Value	Notes
Linear Range	0.05 – 0.5 μ kat/L or 3 – 30 U/L[4]	For purified t-PA systems using the initial rate method.
Wavelength	405 nm	Corresponds to the peak absorbance of p-nitroaniline.
Temperature	37°C[4]	Optimal temperature for enzymatic activity.
Substrate	Chromozym® t-PA or S-2288[4]	H-D-Ile-Pro-Arg-pNA[4]
Working Concentration	Approx. 0.25 mM[2][3]	Final concentration in the assay mixture.

Table 2: Reagent Composition and Stability

Component	Composition	Stability of Solution
Tris Buffer	100 mM Tris, 106 mM NaCl, pH 8.4[4]	Up to 6 months at 2-8°C[4]
Chromozym® t-PA Solution	4 mM in distilled water[2]	At least 2 weeks at 2-8°C[2]
Working Reagent Mixture	9 parts Tris buffer + 1 part Chromozym® t-PA solution[2]	8 hours at 2-8°C or 4 hours at 15-25°C[2]
Acetic Acid	20% (v/v) in distilled water[4]	Stable at room temperature.

Important Considerations

- **Interference:** The presence of plasminogen activator inhibitor-1 (PAI-1) in plasma samples can interfere with the assay by forming a complex with t-PA. Acidification of plasma samples helps to prevent this.[10]

- Material Choice: Use plastic labware (tubes, cuvettes) for handling t-PA solutions, as the enzyme can adsorb to glass surfaces.[2]
- Standard Curve: A standard curve must be generated for each assay run to ensure accurate quantification.[6]
- Sample Type: The optimal protocol may vary depending on the sample type (e.g., purified enzyme, plasma, cell culture supernatant). For complex samples like plasma, a coupled assay with a fibrin-like stimulator may be more appropriate to enhance specificity and activity.[10] High heparin concentrations may also affect results.[10]

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